2-(5-(2,4-Dichlorophenyl)furan-2-yl)cyclopropanamine 2-(5-(2,4-Dichlorophenyl)furan-2-yl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855666
InChI: InChI=1S/C13H11Cl2NO/c14-7-1-2-8(10(15)5-7)12-3-4-13(17-12)9-6-11(9)16/h1-5,9,11H,6,16H2
SMILES:
Molecular Formula: C13H11Cl2NO
Molecular Weight: 268.13 g/mol

2-(5-(2,4-Dichlorophenyl)furan-2-yl)cyclopropanamine

CAS No.:

Cat. No.: VC15855666

Molecular Formula: C13H11Cl2NO

Molecular Weight: 268.13 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(2,4-Dichlorophenyl)furan-2-yl)cyclopropanamine -

Specification

Molecular Formula C13H11Cl2NO
Molecular Weight 268.13 g/mol
IUPAC Name 2-[5-(2,4-dichlorophenyl)furan-2-yl]cyclopropan-1-amine
Standard InChI InChI=1S/C13H11Cl2NO/c14-7-1-2-8(10(15)5-7)12-3-4-13(17-12)9-6-11(9)16/h1-5,9,11H,6,16H2
Standard InChI Key KBQMGIIKQVQJOA-UHFFFAOYSA-N
Canonical SMILES C1C(C1N)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Introduction

2-(5-(2,4-Dichlorophenyl)furan-2-yl)cyclopropanamine is a complex organic compound with significant structural and functional characteristics. It belongs to the class of heterocyclic compounds, combining a cyclopropanamine moiety with a furan ring substituted by a dichlorophenyl group. This unique combination of functional groups contributes to its potential chemical reactivity and biological activity.

Molecular Details

  • Molecular Formula: C14H13Cl2NOC_{14}H_{13}Cl_2NO

  • Molecular Weight: 282.2 g/mol

  • IUPAC Name: N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]cyclopropanamine .

Structural Features

The compound contains:

  • A furan ring, an aromatic heterocyclic structure known for its reactivity.

  • A dichlorophenyl group, contributing electron-withdrawing properties.

  • A cyclopropanamine moiety, which is a strained three-membered ring with an amine group.

Computed Descriptors

  • InChIKey: VKAMNIMJPFNFIA-UHFFFAOYSA-N .

  • SMILES Notation: C1CC1NCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl .

Synthetic Pathways

The synthesis of 2-(5-(2,4-Dichlorophenyl)furan-2-yl)cyclopropanamine can be achieved through various methods:

  • Formation of the furan ring with dichlorophenyl substitution.

  • Cyclopropanation reactions using cyclopropane precursors.

  • Coupling reactions to attach the cyclopropanamine moiety to the substituted furan ring.

These synthetic strategies highlight the compound's versatility and its potential as an intermediate in organic synthesis.

Pharmaceutical Relevance

The structural features of this compound suggest potential applications in drug development:

  • The dichlorophenyl group is often associated with antimicrobial, anti-inflammatory, or anticancer properties.

  • The furan ring contributes to aromatic stability and reactivity, making it suitable for interactions with biological targets.

  • The cyclopropanamine moiety has been studied in antidepressant and antitumor agents .

Agrochemical Potential

Heterocyclic compounds like this one are frequently explored for their roles as pesticides or herbicides due to their chemical stability and ability to interact with biological systems.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
5-(2,4-Dichlorophenyl)-3-methylfuranFuran ring with dichlorophenyl groupAntimicrobial
Cyclopropanamine derivativesCyclopropane moiety with substitutionsAntidepressant
1-ArylcyclopropanesCyclopropane linked to aryl groupsAntitumor activity

The combination of a furan ring and a cyclopropanamine structure in 2-(5-(2,4-Dichlorophenyl)furan-2-yl)cyclopropanamine sets it apart from these related compounds due to its unique electronic properties and halogen substitutions.

Reactivity

The compound's reactivity is influenced by:

  • The electron-withdrawing dichlorophenyl group.

  • The aromaticity of the furan ring.

  • The strained cyclopropane structure, which can participate in diverse chemical transformations .

Future Research

Further exploration could involve:

  • Docking studies to assess binding affinity with biological targets.

  • Synthesis of derivatives to optimize pharmacological properties.

  • Toxicity and bioavailability studies for pharmaceutical applications.

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